molecular formula C10H11NO2 B14024292 (1R,2R)-Methyl 2-(pyridin-3-yl)cyclopropanecarboxylate

(1R,2R)-Methyl 2-(pyridin-3-yl)cyclopropanecarboxylate

Cat. No.: B14024292
M. Wt: 177.20 g/mol
InChI Key: TVWVRKFZYVEIFU-DTWKUNHWSA-N
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Description

(1R,2R)-Methyl 2-(pyridin-3-yl)cyclopropanecarboxylate is a chiral cyclopropane derivative with a pyridine ring attached to the cyclopropane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-Methyl 2-(pyridin-3-yl)cyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of pyridine-3-carboxaldehyde with a diazo compound in the presence of a rhodium catalyst. The reaction conditions often include:

    Solvent: Dichloromethane or toluene

    Temperature: Room temperature to reflux

    Catalyst: Rhodium acetate or rhodium(II) octanoate

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and purity. This could involve continuous flow reactors and more efficient catalysts to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-Methyl 2-(pyridin-3-yl)cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

(1R,2R)-Methyl 2-(pyridin-3-yl)cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2R)-Methyl 2-(pyridin-3-yl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the cyclopropane moiety may interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-Methyl 2-(pyridin-3-yl)cyclopropanecarboxylate: The enantiomer of the compound with similar but distinct biological activities.

    Methyl 2-(pyridin-2-yl)cyclopropanecarboxylate: A structural isomer with the pyridine ring at a different position.

    Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate: An analog with an ethyl ester instead of a methyl ester.

Uniqueness

(1R,2R)-Methyl 2-(pyridin-3-yl)cyclopropanecarboxylate is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

methyl (1R,2R)-2-pyridin-3-ylcyclopropane-1-carboxylate

InChI

InChI=1S/C10H11NO2/c1-13-10(12)9-5-8(9)7-3-2-4-11-6-7/h2-4,6,8-9H,5H2,1H3/t8-,9+/m0/s1

InChI Key

TVWVRKFZYVEIFU-DTWKUNHWSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]1C2=CN=CC=C2

Canonical SMILES

COC(=O)C1CC1C2=CN=CC=C2

Origin of Product

United States

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